Superior ABHD4 Potency Over ABC34
ABC47 (compound 10) acts as a potent dual inhibitor of both ABHD4 and ABHD3 with IC50 values of 0.03 μM and 0.13 μM, respectively, as measured by gel-based competitive activity-based protein profiling (ABPP) in HEK293T cell lysates co-expressing recombinant ABHD3 and ABHD4 [1]. In contrast, structurally related NHH carbamate analogs including ABC34 (compound 13), ABC23 (compound 12), and JJH251 (compound 8) exhibited preferential inhibition of ABHD4 over ABHD3 in the same assay system [2].
ABC34 0.10 μM
| Evidence Dimension | Dual target inhibition potency (IC50) against ABHD4 and ABHD3 |
|---|---|
| Target Compound Data | ABC47: ABHD4 IC50 = 0.03 μM; ABHD3 IC50 = 0.13 μM |
| Comparator Or Baseline | ABC34, ABC23, JJH251: Preferential ABHD4 inhibition; ABHD3 inhibition substantially reduced |
| Quantified Difference | ABC47 maintains potent dual inhibition; comparators show reduced or negligible ABHD3 inhibition |
| Conditions | Gel-based competitive ABPP using HEK293T cell lysates co-expressing recombinant ABHD3 and ABHD4 |
Why This Matters
Researchers studying functional interplay between ABHD4-mediated N-acyl phospholipid metabolism and ABHD3-mediated medium-chain phospholipid hydrolysis require a dual inhibitor; single-target or ABHD4-preferring analogs cannot replicate this pharmacological profile.
- [1] Cognetta, A. B., Niphakis, M. J., Lee, H. C., Martini, M. L., Hulce, J. J., & Cravatt, B. F. (2015). Selective N-Hydroxyhydantoin Carbamate Inhibitors of Mammalian Serine Hydrolases. Chemistry & Biology, 22(7), 928–937. Figure 2C: IC50 determination. View Source
- [2] Cognetta, A. B., Niphakis, M. J., Lee, H. C., Martini, M. L., Hulce, J. J., & Cravatt, B. F. (2015). Selective N-Hydroxyhydantoin Carbamate Inhibitors of Mammalian Serine Hydrolases. Chemistry & Biology, 22(7), 928–937. View Source
